![molecular formula C13H15FN2O3 B3984070 N-(3-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3984070.png)
N-(3-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Overview
Description
N-(3-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FTMA and belongs to the class of compounds known as amidines. FTMA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of FTMA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. FTMA has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases, which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FTMA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. FTMA has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
FTMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, which makes it easy to use in various experiments. However, there are also some limitations to using FTMA in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of FTMA. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various diseases. Another direction is to optimize its synthesis method to improve its bioavailability and effectiveness in vivo. Additionally, FTMA could be studied in combination with other compounds to enhance its therapeutic effects. Overall, the study of FTMA has the potential to lead to the development of new and effective treatments for various diseases.
Scientific Research Applications
FTMA has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease. FTMA has also been studied for its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of breast cancer, lung cancer, and prostate cancer. FTMA has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMMPQPBDNKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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